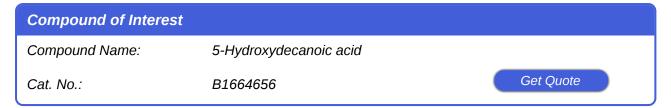


Application Notes and Protocols: 5-Hydroxydecanoic Acid in Metabolic Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **5-Hydroxydecanoic acid** (5-HD) as a tool in metabolic research. This document covers its dual role as a putative mitochondrial ATP-sensitive potassium (mitoKATP) channel inhibitor and a modulator of fatty acid β -oxidation, offering detailed protocols for key experiments, quantitative data for reference, and visualizations of relevant pathways and workflows.

Introduction to 5-Hydroxydecanoic Acid (5-HD)

5-Hydroxydecanoic acid is a medium-chain fatty acid derivative that has been widely used in metabolic research.[1][2] Initially characterized as a specific inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, it has been instrumental in studies of ischemic preconditioning and cardioprotection.[3][4][5] However, emerging evidence reveals a more complex metabolic role for 5-HD. It is now understood that 5-HD can be activated to its CoA ester, transported into the mitochondria, and metabolized through the β-oxidation pathway.[3] [4] This metabolic process, particularly a rate-limiting step at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme, creates a bottleneck in fatty acid oxidation, thereby affecting cellular energy metabolism.[4] This dual functionality makes 5-HD a versatile tool for dissecting the intricate relationship between ion channel function and substrate metabolism in various physiological and pathological contexts.

Application Notes



1. 5-HD as an Inhibitor of mitoKATP Channels

5-HD has been traditionally employed to investigate the physiological roles of mitoKATP channels. These channels are implicated in cellular processes such as ischemic tolerance, apoptosis, and regulation of mitochondrial volume. By inhibiting these channels, researchers can probe their contribution to cellular signaling and survival pathways.

Key Applications:

- Studying the mechanism of ischemic preconditioning in cardiac and neuronal tissues.
- Investigating the role of mitoKATP channels in cytoprotection and apoptosis.
- Modulating mitochondrial matrix volume and its impact on respiratory chain activity.

2. 5-HD as a Modulator of Fatty Acid β -Oxidation

The metabolism of 5-HD via β -oxidation provides a unique tool to study the regulation and flux of this critical energy-producing pathway. Due to the slower processing of a 5-HD metabolite by L-3-hydroxyacyl-CoA dehydrogenase, 5-HD can act as both a substrate and a competitive inhibitor of the β -oxidation of other fatty acids.[3][4]

Key Applications:

- Investigating the substrate specificity and kinetics of β-oxidation enzymes.
- Creating a controlled "bottleneck" in fatty acid metabolism to study the consequences of impaired β-oxidation.
- Examining the interplay between the metabolism of different fatty acid species.

Quantitative Data

The following tables summarize key quantitative data regarding the effects and metabolism of **5-Hydroxydecanoic acid**.

Table 1: Inhibition of mitoKATP Channels by 5-HD



Talameter value commission type reference	Parameter	Value	Cell/Tissue Type	Reference
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| Half-maximal Inhibition (K1/2) | 45-75 μM | Rat heart and liver mitochondria [5] |

Table 2: Enzyme Kinetics of 5-HD Metabolism in β-Oxidation

Enzyme Substrate Vmax Reference	Enzyme	Substrate	Vmax	Reference
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 \mid L-3-hydroxyacyl-CoA Dehydrogenase (HAD) \mid 3,5-dihydroxydecanoyl-CoA (from 5-HD) \mid Fivefold slower than L-3-hydroxydecanoyl-CoA \mid [4] \mid

Table 3: Effect of 5-HD-CoA on Mitochondrial Respiration with various substrates

Substrate (Concentration	Condition	Maximal Rate of Oxygen Consumption	% Inhibition	Reference
Decanoyl-CoA (10 μM)	Control	Stimulated Respiration	N/A	[3]
Decanoyl-CoA (10 μM)	+ 100 μM 5-HD- CoA	Reduced Respiration	~40%	[3]
Lauryl-carnitine	Control	Stimulated Respiration	N/A	[3]

| Lauryl-carnitine | + 100 μ M 5-HD-CoA | Reduced Respiration | ~40% |[3] |

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation.

Materials:



- Cell culture flasks (75 cm2) with 70-80% confluent cells
- Ice-cold phosphate-buffered saline (PBS), Ca2+/Mg2+-free
- Hypotonic solution (e.g., 10 mM Tris-HCl, pH 7.4)
- Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
- Potter-Elvehjem homogenizer with a Teflon pestle
- Refrigerated centrifuge

Procedure:

- Harvest cells by scraping and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the pellet in hypotonic solution and incubate on ice for 10-15 minutes to allow cells to swell.
- Homogenize the swollen cells using a pre-chilled Potter-Elvehjem homogenizer with 6-8 gentle strokes.
- Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- Carefully collect the supernatant and centrifuge it at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of homogenization buffer.
- Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Measurement of Mitochondrial Respiration



This protocol outlines the measurement of oxygen consumption in isolated mitochondria using an Oroboros Oxygraph-2k.

Materials:

- Isolated mitochondria (from Protocol 1)
- Oroboros Oxygraph-2k or similar high-resolution respirometer
- Respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
- Substrates (e.g., pyruvate, malate, succinate, decanoyl-CoA)
- ADP
- Inhibitors (e.g., rotenone, antimycin A, oligomycin)
- **5-Hydroxydecanoic acid** (5-HD) or 5-HD-CoA

Procedure:

- Calibrate the Oroboros Oxygraph-2k according to the manufacturer's instructions.
- Add 2 mL of pre-warmed (37°C) respiration buffer to the Oxygraph chambers.
- Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber and allow the signal to stabilize (baseline respiration).
- To assess the effect of 5-HD on fatty acid oxidation, add malate (e.g., 2 mM) and L-carnitine (e.g., 0.2 mM).
- Add the fatty acid substrate (e.g., 10 μM decanoyl-CoA) to initiate respiration.
- In a parallel experiment, pre-incubate the mitochondria with the desired concentration of 5-HD or 5-HD-CoA before adding the fatty acid substrate.



- Add a saturating concentration of ADP (e.g., 5 mM) to measure state 3 respiration (oxidative phosphorylation).
- Sequentially add inhibitors to dissect the respiratory chain complexes (e.g., oligomycin to inhibit ATP synthase, followed by FCCP for maximal uncoupled respiration, and finally rotenone and antimycin A to block Complex I and III, respectively).
- Record and analyze the oxygen consumption rates using the manufacturer's software.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with 5-HD.

Materials:

- Cultured cells in a multi-well plate
- 5-Hydroxydecanoic acid (5-HD)
- JC-1 staining solution (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)
- FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
- Fluorescence microscope or plate reader

Procedure:

- Seed cells in a suitable multi-well plate and allow them to adhere overnight.
- Treat the cells with the desired concentrations of 5-HD for the specified duration. Include a vehicle control and a positive control (FCCP, e.g., 10 μM for 10 minutes).
- Remove the treatment media and wash the cells with warm PBS.



- Incubate the cells with JC-1 staining solution (typically 1-10 μ g/mL in culture medium) for 15-30 minutes at 37°C in the dark.
- Wash the cells twice with PBS.
- Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).
- The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

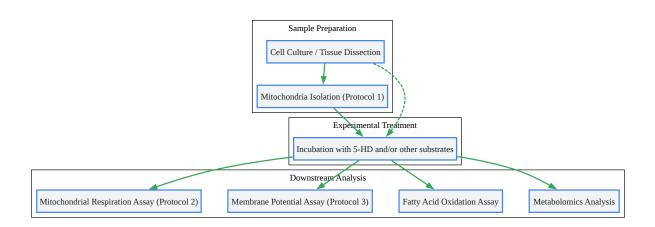
Visualizations



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Caption: β-Oxidation pathway of **5-Hydroxydecanoic acid** in the mitochondrial matrix.





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Caption: General experimental workflow for studying the metabolic effects of 5-HD.

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